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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623 Get Quote

Technical Guide: 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-2-methylbutane
(tert-amyl fluoride), focusing on its structural properties, synthesis, and characterization. This

guide is intended for professionals in chemical research and drug development who may utilize

fluorinated aliphatic compounds as building blocks, reagents, or reference standards.

Physicochemical and Structural Data
2-Fluoro-2-methylbutane is a simple tertiary alkyl fluoride. Its fundamental properties are

summarized below. The introduction of a fluorine atom imparts specific characteristics to the

parent alkane skeleton, including altered polarity and electronic properties, without adding

significant steric bulk.

The structural formula and key identifiers for 2-Fluoro-2-methylbutane are presented below.

Caption: 2D Structural Formula of 2-Fluoro-2-methylbutane.

Table 1: Physicochemical and Computed Properties of 2-Fluoro-2-methylbutane
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Property Value Reference(s)

Identifiers

IUPAC Name 2-Fluoro-2-methylbutane [1]

CAS Number 661-53-0 [1]

Molecular Formula C₅H₁₁F [1]

Molecular Weight 90.14 g/mol [1]

Canonical SMILES CCC(C)(C)F [1]

Physical Properties

Boiling Point 61 °C at 760 mmHg [2][3]

Melting Point -121 °C [2][3]

Density 0.773 - 0.792 g/cm³ [2][3]

Refractive Index 1.354 [2][3]

Vapor Pressure 202 mmHg at 25 °C [3]

Enthalpy of Vaporization 29.8 kJ/mol

Computed Properties

XLogP3 2.1 [1]

Topological Polar Surface Area 0 Å² [1]

Rotatable Bond Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Experimental Protocols
Synthesis of 2-Fluoro-2-methylbutane from 2-methyl-2-
butanol
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The synthesis of tertiary alkyl fluorides from their corresponding alcohols is efficiently achieved

via nucleophilic substitution, often employing a specialized fluorinating agent. The reaction

proceeds through a stable tertiary carbocation intermediate (Sₙ1 mechanism).

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination

transformation.[4][5] The following protocol is adapted from standard procedures for the

conversion of tertiary alcohols to alkyl fluorides.[1]

2-methyl-2-butanol
(tert-amyl alcohol)

Reaction MixtureDAST
(Diethylaminosulfur trifluoride)

Anhydrous CH₂Cl₂
-78 °C to RT

solvent/conditions

Aqueous Quench
(sat. NaHCO₃) Phase Separation Organic Layer Drying

(anhydrous MgSO₄) Filtration & Solvent Removal 2-Fluoro-2-methylbutane
(Crude Product) Distillation Purified Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Fluoro-2-methylbutane.

Protocol:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add 2-methyl-

2-butanol (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of DAST: Add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq.) dropwise to the

stirred solution via the dropping funnel, ensuring the internal temperature does not rise

above -65 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://enamine.net/building-blocks/reagents-for-synthesis/dast
https://en.wikipedia.org/wiki/Diethylaminosulfur_trifluoride
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://www.benchchem.com/product/b1626623?utm_src=pdf-body-img
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously

quench the reaction by the slow, dropwise addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced

pressure.

Purification: The resulting crude product is a volatile liquid. Purify by simple distillation,

collecting the fraction boiling at approximately 61 °C to yield pure 2-Fluoro-2-methylbutane.

Safety Note:DAST is a toxic and moisture-sensitive reagent that can undergo exothermic

decomposition if heated.[5] All operations should be performed in a well-ventilated fume hood

by trained personnel using appropriate personal protective equipment (PPE).

Spectroscopic Characterization
2.2.1 Infrared (IR) Spectroscopy

A general protocol involves depositing a thin film of the purified liquid product on a salt plate

(e.g., NaCl or KBr) and acquiring the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Expected Peaks:

C-H stretch (sp³): Strong, sharp peaks in the 2970-2850 cm⁻¹ region.

C-F stretch: A strong, characteristic absorption band is expected in the 1100-1000 cm⁻¹

region for a monofluorinated alkane.[4]

Absence of O-H stretch: Critically, the broad peak from the alcohol precursor's hydroxyl

group (typically ~3300 cm⁻¹) should be absent, confirming the conversion.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample is prepared by dissolving a small amount of the product in a deuterated solvent (e.g.,

CDCl₃) in an NMR tube. Both ¹H and ¹⁹F NMR spectra should be acquired.

¹H NMR Predictions:

-CH₂- group: A quartet of triplets (qt) due to coupling with the adjacent methyl group

(³JHH) and the geminal fluorine atom (³JHF).

Terminal -CH₃ (ethyl): A triplet (t) due to coupling with the adjacent methylene group

(³JHH).

Two equivalent geminal -CH₃ groups: A doublet (d) due to coupling with the fluorine atom

(³JHF).

¹⁹F NMR Predictions:

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive

for NMR.[5][6]

A single resonance is expected for the fluorine atom.

This resonance will be split into a multiplet due to coupling with the five protons on the

adjacent methyl and methylene carbons (³JHF). The signal for tertiary alkyl fluorides is

expected to be significantly downfield (less shielded) compared to primary alkyl fluorides.

[7][8]

2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is suitable for this volatile, non-polar compound. A

general protocol involves direct injection or GC-MS analysis.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 90, corresponding to the molecular weight of C₅H₁₁F.

This peak may be of low intensity due to the instability of the molecular ion.

Base Peak / Major Fragments: The fragmentation will be dominated by the formation of

the stable tertiary carbocation.
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Loss of an ethyl radical (-•CH₂CH₃): A prominent peak at m/z = 61 ([C₃H₆F]⁺).

Loss of a methyl radical (-•CH₃): A peak at m/z = 75 ([C₄H₈F]⁺). The relative stability of

the resulting carbocation structures will determine the base peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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